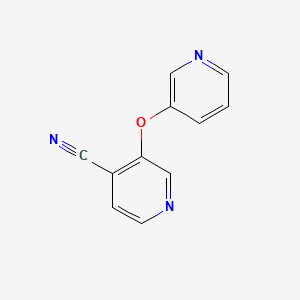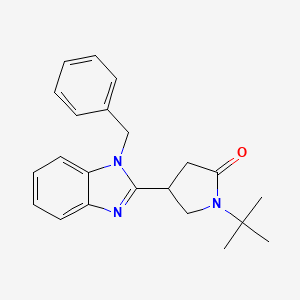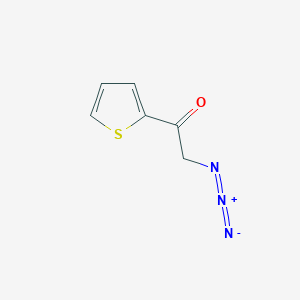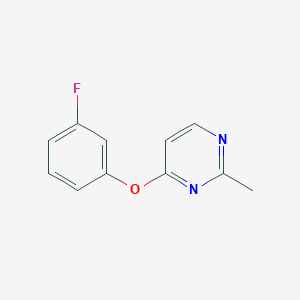
4-(3-fluorophenoxy)-2,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluorophenoxy)-2,6-dimethylpyrimidine (4-FPM) is a novel synthetic compound that has recently gained interest in scientific research. It belongs to the class of pyrimidine derivatives, which are known for their ability to modulate the activity of various enzymes and receptors. 4-FPM has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. In addition, 4-FPM has been investigated for its potential therapeutic applications in a variety of diseases, including diabetes, obesity, and Alzheimer’s disease.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with the androgen receptor and lanosterol synthase . These proteins play crucial roles in androgen signaling and cholesterol biosynthesis, respectively.
Mode of Action
Based on the targets of similar compounds, it can be hypothesized that this compound may interact with its targets to modulate their activity, leading to changes in cellular processes such as androgen signaling and cholesterol biosynthesis .
Biochemical Pathways
Given the potential targets, it can be inferred that this compound may influence the androgen signaling pathway and the cholesterol biosynthesis pathway .
Result of Action
Based on the potential targets, it can be hypothesized that this compound may influence cellular processes such as androgen signaling and cholesterol biosynthesis, potentially leading to changes in cell growth and function .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine in laboratory experiments include its ease of synthesis, its wide range of biological activities, and its ability to modulate the activity of various enzymes and receptors. However, there are some limitations to using 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine in laboratory experiments. For example, it is difficult to control the concentration of 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine in solution, and it is difficult to isolate the compound from other compounds that may be present in the reaction mixture.
Orientations Futures
The potential applications of 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine in scientific research are vast, and there are numerous possibilities for future research. Some possible future directions include further investigation into the effects of 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine on various diseases, such as diabetes, obesity, and Alzheimer’s disease; further investigation into the mechanism of action of 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine; and the development of new synthetic methods for the synthesis of 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine. Additionally, further research into the safety and toxicity of 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine is needed to ensure its safe and effective use in laboratory experiments and clinical trials.
Méthodes De Synthèse
4-(3-fluorophenoxy)-2,6-dimethylpyrimidine is synthesized from 3-fluorophenol and 2,6-dimethylpyrimidine. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at temperatures between 120-150°C. The reaction is complete within 1-2 hours and yields a pure product.
Applications De Recherche Scientifique
4-(3-fluorophenoxy)-2,6-dimethylpyrimidine has been studied for its potential therapeutic applications in a variety of diseases. It has been shown to possess anti-inflammatory, anti-cancer, and antifungal properties. In addition, 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine has been investigated for its ability to modulate the activity of various enzymes and receptors, such as the cannabinoid receptor and the serotonin receptor. In particular, 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine has been studied for its potential therapeutic applications in diabetes, obesity, and Alzheimer’s disease.
Propriétés
IUPAC Name |
4-(3-fluorophenoxy)-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-8-6-12(15-9(2)14-8)16-11-5-3-4-10(13)7-11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMXYZCGACDACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenoxy)-2,6-dimethylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6424028.png)
![3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6424029.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B6424037.png)




![tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate](/img/structure/B6424081.png)
![1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid dihydrochloride](/img/structure/B6424083.png)

![N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide](/img/structure/B6424103.png)